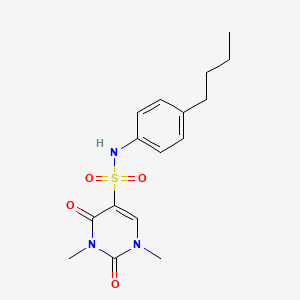
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Charge Carrier Mobility in Polymer Composites This compound is used in the development of polymer composites, where it plays a crucial role in charge carrier mobility . In thin films of the composites, the charge carrier mobility was investigated for the first time . The electron and hole mobilities in the ternary composite are the most balanced compared to binary composites, and the photoconductivity is enhanced due to the sensitization by Cu-PP in blue and red spectral ranges .
Use in Photodetectors
The new composites developed using this compound are promising for use in the development of photodetectors . The enhanced photoconductivity due to the sensitization by Cu-PP in blue and red spectral ranges makes these composites ideal for this application .
Solar Cell Applications
This compound is used in the development of solar cells . In heterojunction solar cells, charge transport materials play critical roles in carrier conductivity, recombination kinetics, and charge collection efficiency . Conducting polymers have been recognized as promising charge transport materials due to their advantages of high conductivity, tunable work function, controllable transmittance, and high stability .
4. Development of High-Performance Bulk-Heterojunction Polymer Solar Cells The compound is used in the development of high-performance bulk-heterojunction polymer solar cells . The careful design and optimization of polymer chemical structures have promoted fast development in tuning their optoelectronic properties and enhancing photovoltaic performance .
Use in Perovskite Solar Cells
This compound is used in the development of perovskite solar cells . Great efforts have been made into optimizing the perovskite composition, develop different device architectures, exploit perovskite fabrication techniques, designing low-cost hole-transporting materials (HTMs) and electron-transporting materials (ETMs) .
6. Optoelectronic Properties and Excitation Energy Transfer Research has been conducted on the optoelectronic and energy transfer properties of conjugated polymer poly (N,N′-bis-4-butylphenyl-N,N’-bisphenyl)benzidine (poly-TPD) and laser dye Fluorol 7GA (F7GA) hybrid thin films prepared via solution blending technique . Various weight ratios of F7GA were added to a fixed concentration of poly-TPD .
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-5-6-12-7-9-13(10-8-12)17-24(22,23)14-11-18(2)16(21)19(3)15(14)20/h7-11,17H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNMOCMUSYFLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

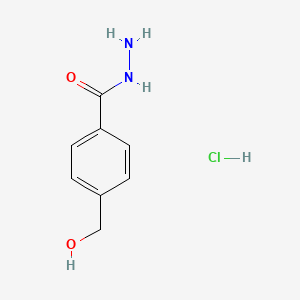
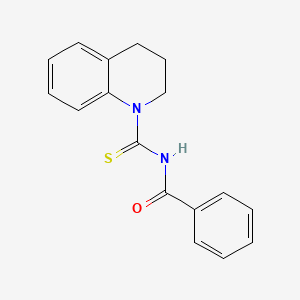

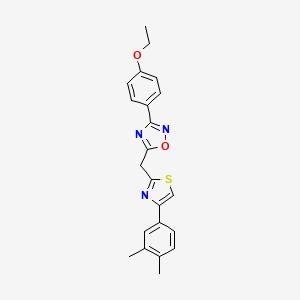
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
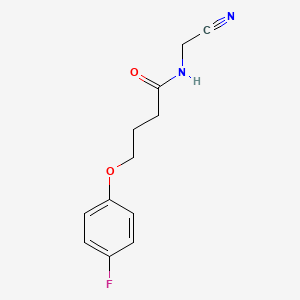
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)
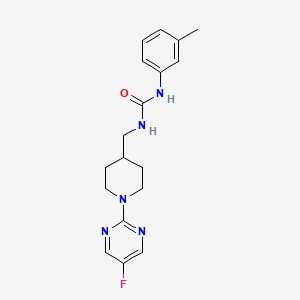
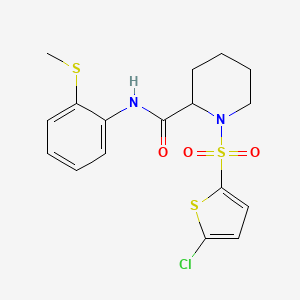

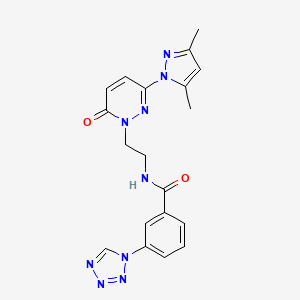
![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

